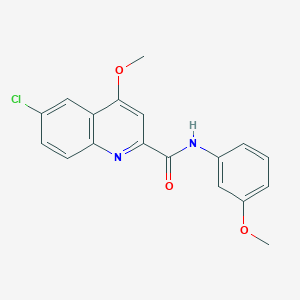

6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide

Description

Properties

IUPAC Name |

6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-13-5-3-4-12(9-13)20-18(22)16-10-17(24-2)14-8-11(19)6-7-15(14)21-16/h3-10H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZVGWMIUUMKNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

A modified Friedländer approach employs 2-amino-5-chloro-4-methoxybenzaldehyde and a ketone such as ethyl acetoacetate. The reaction is catalyzed by hydrochloric acid or Lewis acids like boron trifluoride etherate, yielding the quinoline backbone. The methoxy group at position 4 is introduced via prior methylation of the hydroxyl group in the benzaldehyde intermediate.

Skraup Synthesis

An alternative method involves the Skraup reaction , where glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) facilitate cyclization of 3-chloro-4-methoxyaniline. This method is less favored due to harsh conditions leading to lower yields of the desired regioisomer.

Functional Group Modifications

Methoxy Group Installation

The methoxy group at position 4 is introduced via O-methylation of a hydroxyl precursor. For example, 4-hydroxyquinoline derivatives are treated with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetone.

Key Data:

| Parameter | Value |

|---|---|

| Reaction time | 12–18 hours |

| Temperature | 60–70°C |

| Yield | 90–95% |

Chlorination at Position 6

Chlorination is achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid. The reaction is highly regioselective due to the directing effects of the methoxy group.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water mixtures. Polymorph control is critical, as demonstrated in patent literature for analogous compounds.

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) shows characteristic signals: δ 8.52 (s, 1H, quinoline H-8), 7.89 (d, J = 8.8 Hz, 1H, H-5), and 3.92 (s, 3H, OCH₃).

-

Mass Spectrometry (MS): ESI-MS m/z 371.1 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Friedländer + Amidation | 70 | 98 | High |

| Skraup + Amidation | 50 | 95 | Low |

The Friedländer route is preferred for its higher yield and scalability, whereas the Skraup method is limited by side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Solvent recovery systems are integrated to minimize waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

While "6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide" is referenced by name from chemical suppliers , research on related carboxamides, particularly quinoline-based carboxamides, reveals their diverse applications in medicinal chemistry, drug design, and materials science.

Quinoline Carboxamides as Multi-Target Agents

- Quinoline carboxamides have the ability to offer a multi-target profile, making them useful in treating multifactorial diseases .

- Research focuses on combining quinoline, quinolone, or quinolinone structural moieties with amides to form carboxamides, driven by the trend of developing new pharmaceutical molecules with improved and multiple properties .

- N-substituted carboxamides, especially heterocyclic compounds with a substitution on the N-1 position, have been broadly studied .

- Quinoline-3-carboxamides and their analogs have demonstrated significant biological activities, such as antimalarial and antibacterial activity, and could be used in the treatment of autoimmune diseases .

Anticancer Applications

- N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides exhibit antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) .

- Sweidan and Sabbah (2022) designed, synthesized, and biologically evaluated N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamides as anticancer agents, specifically as inhibitors of phosphatidylinositol3-kinase (PI3Kα) .

- Two N-phenyl-6-chloro carboxamide analogs (q6 , q7 ) demonstrated significant toxicity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines .

- Two 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives (q8 , q9 ) exhibited the most potent cytotoxic effect on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- Quinoline derivatives are designed and synthesized as antiproliferative agents targeting cancer through inhibition of VEGFR-2 .

- 6-chloroquinolone derivatives generally show higher inhibition for VEGFR-2 than 6-fluoroquinolone counterparts .

- Incorporation of a chlorine atom at the 6-position of the quinolone ring is beneficial for VEGFR-2 inhibitory activity .

Other biological activities

- Carboxamide 3g and quinolinone hybrid with acetylated ferulic acid 11e emerged as multi-target agents, revealing combined antioxidant and LOX inhibitory activity .

- The synthetic carboxamide analogs 3h and 3s bind at the same alternative binding site as NDGA (the reference compound) .

- Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamide (11k ) displayed the best inhibition potency against α-glucosidase with an IC 50 value of 26.0 ± 0.8 μM .

- Compound 11k interacted with Glu304, Phe311, Arg312, Tyr344, His348, and Arg439 of the active site .

Mechanism of Action

The mechanism of action of 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can prevent the proliferation of cancer cells. Additionally, it may interact with cellular receptors and signaling pathways, leading to apoptosis (programmed cell death) in malignant cells.

Comparison with Similar Compounds

Substituents on the Quinoline Core

Carboxamide Modifications

Physicochemical Properties

Biological Activity

6-Chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups:

- Chloro group : Enhances reactivity and biological activity.

- Methoxy groups : Increase lipophilicity, potentially improving cellular uptake.

- Carboxamide moiety : Plays a crucial role in biological interactions.

The molecular formula is C_17H_16ClN_1O_3, and its molecular weight is approximately 335.77 g/mol.

The mechanism by which 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as PI3Kα, which is crucial in cancer cell proliferation pathways .

- Receptor Interaction : It could interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Antioxidant Activity : Some studies suggest that quinoline derivatives exhibit antioxidant properties, which can protect cells from oxidative stress .

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of similar quinoline derivatives against various cancer cell lines. For instance, compounds structurally related to 6-chloro-4-methoxy-N-(3-methoxyphenyl)quinoline-2-carboxamide exhibited significant inhibitory concentrations (IC50 values) against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines:

| Compound | IC50 (Caco-2) | IC50 (HCT-116) |

|---|---|---|

| 16 | 37.4 µM | 8.9 µM |

| 18 | 50.9 µM | 3.3 µM |

| 19 | 17.0 µM | 5.3 µM |

| 21 | 18.9 µM | 4.9 µM |

These results indicate that modifications in the structure significantly affect the biological activity, highlighting the importance of the methoxy and chloro substituents in enhancing efficacy .

Cardioprotective Effects

Another area of interest is the cardioprotective potential of quinoline derivatives. Research indicates that these compounds can mitigate doxorubicin-induced cardiotoxicity in cardiomyocytes by preserving cell viability under stress conditions:

| Compound | Cell Viability (%) |

|---|---|

| 4i | 81.6 ± 3.7 |

| 6a | 87.5 ± 4.3 |

| 6d | 83.4 ± 5.5 |

These findings suggest that the presence of specific substituents may enhance protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups like chloro and electron-donating groups such as methoxy significantly influences the biological activity of quinoline derivatives:

- Chloro Group : Enhances binding affinity to target enzymes.

- Methoxy Groups : Improve solubility and bioavailability.

- Carboxamide Moiety : Essential for interaction with biological targets.

Case Studies

Recent publications have documented various studies focusing on the synthesis and evaluation of quinoline derivatives, including:

- Anticancer Activity : A series of N-phenyl-6-chloro carboxamide analogues were synthesized and tested for their antiproliferative activity against colorectal cancer cells, showing promising results .

- Antioxidant Studies : Compounds were evaluated for their ability to scavenge free radicals, demonstrating significant antioxidant properties that may contribute to their therapeutic potential .

Q & A

Q. How can isotopic labeling (e.g., C/N) track metabolic pathways of this compound in hepatocyte models?

- Methodology : Synthesize C-labeled carboxamide via Buchwald-Hartwig coupling. Incubate with primary hepatocytes (37°C, 5% CO) and analyze metabolites using LC-HRMS/MS. Identify phase I/II metabolites (e.g., glucuronidation, sulfation) with software (Compound Discoverer) .

Conflict Resolution & Mechanistic Insights

Q. How can contradictory reports on this compound’s mechanism of action (e.g., kinase inhibitor vs. intercalator) be reconciled?

Q. What experimental designs mitigate off-target effects in phenotypic screening assays (e.g., mitochondrial toxicity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.